

Application Notes and Protocols for Measuring NADH Changes After VJ115 Treatment

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Compound of Interest

Compound Name: VJ115

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Introduction

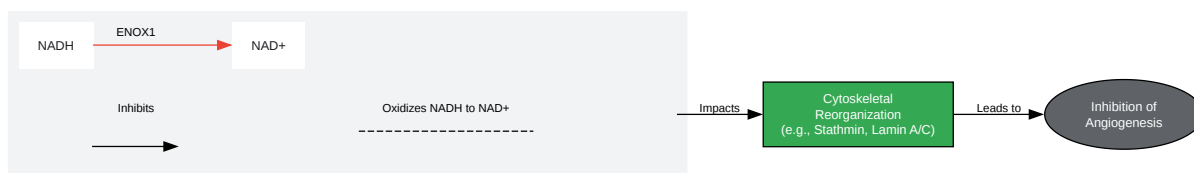
VJ115 is a novel antiangiogenic agent that functions by inhibiting the ecto-nicotinamide adenine dinucleotide (NADH) oxidase ENOX1.[1][2] ENOX1 is a cell surface enzyme that oxidizes NADH, playing a role in regulating intracellular NADH levels.[1][3] Inhibition of ENOX1 by **VJ115** leads to an accumulation of intracellular NADH, which has been linked to downstream effects on cytoskeletal reorganization and the inhibition of angiogenesis.[1][3] Accurate measurement of these **VJ115**-induced changes in NADH is critical for understanding its mechanism of action and for the development of related therapeutic strategies.

Nicotinamide adenine dinucleotide (NAD) exists in two forms: an oxidized form (NAD⁺) and a reduced form (NADH). This pair, known as a redox couple, is fundamental to cellular metabolism.[4] NADH acts as a primary electron carrier in cellular respiration, and the ratio of NAD⁺ to NADH is a key indicator of the cell's metabolic state.

This document provides detailed protocols for several established methods to quantify intracellular NADH levels and the NAD⁺/NADH ratio following treatment with **VJ115**. The described methods range from plate reader-based assays suitable for higher throughput screening to advanced microscopy and mass spectrometry techniques for more detailed analysis.

Mechanism of Action: VJ115 and NADH

VJ115 specifically targets and inhibits the NADH oxidase activity of ENOX1.[1][2] This enzyme is located on the outer surface of the plasma membrane and is involved in the oxidation of cytosolic NADH.[5] By blocking this activity, **VJ115** causes a significant increase in the intracellular concentration of NADH. This elevated NADH level is hypothesized to be a key event that triggers downstream signaling, impacting proteins involved in the reorganization of the cellular cytoskeleton, which is crucial for processes like cell migration and tube formation in angiogenesis.[1]



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VJ115 inhibits ENOX1, increasing NADH and affecting angiogenesis.

Quantitative Data Summary

The following table summarizes the expected quantitative change in NADH levels after **VJ115** treatment based on published data. Researchers can use this as a reference and for comparison with their own experimental results.

Cell Type	Treatment	Method	Result	Reference
Human Umbilical Vein Endothelial Cells (HUVECs)	50 μ M VJ115 for 6 hours	In vivo multiphoton microscopy	1.63-fold increase in NADH fluorescence	[1]

Experimental Protocols

This section provides detailed protocols for cell culture and various methods to measure NADH levels.

Protocol 1: HUVEC Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a relevant cell line for studying the effects of **VJ115**.

Materials:

- Cryopreserved HUVECs
- Endothelial Cell Growth Medium (e.g., EGM-2)
- 0.05% Trypsin-EDTA
- Hanks' Balanced Salt Solution (HBSS)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- T-75 and T-25 culture flasks, or multi-well plates
- Incubator (37°C, 5% CO₂)

Procedure:

- **Thawing Cells:** Rapidly thaw the cryovial of HUVECs in a 37°C water bath. Transfer the cells to a centrifuge tube containing 10 mL of pre-warmed Endothelial Cell Growth Medium. Centrifuge at 200 x g for 5 minutes.
- **Seeding:** Discard the supernatant and resuspend the cell pellet in fresh growth medium. Seed the cells into a T-75 flask.
- **Culturing:** Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.

- **Passaging:** When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with growth medium, centrifuge, and re-seed into new flasks at a 1:2 to 1:4 split ratio.

Protocol 2: VJ115 Treatment

- Seed HUVECs in the desired format (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
- Prepare a stock solution of **VJ115** in a suitable solvent (e.g., DMSO).
- Dilute the **VJ115** stock solution in fresh Endothelial Cell Growth Medium to the final desired concentration (e.g., 50 μ M). Include a vehicle control (medium with the same concentration of DMSO).
- Remove the old medium from the cells and replace it with the **VJ115**-containing medium or the vehicle control medium.
- Incubate the cells for the desired treatment duration (e.g., 6 hours).
- Proceed with the chosen NADH measurement assay.

Protocol 3: Sample Preparation for NADH/NAD⁺ Measurement

Proper and rapid sample preparation is crucial to prevent the degradation or interconversion of NADH and NAD⁺.

Materials:

- Ice-cold PBS
- Extraction Buffer (specific to the chosen assay kit, or see below)
- 0.4 M HCl (for NAD⁺ extraction)
- 0.4 M NaOH (for NADH extraction)

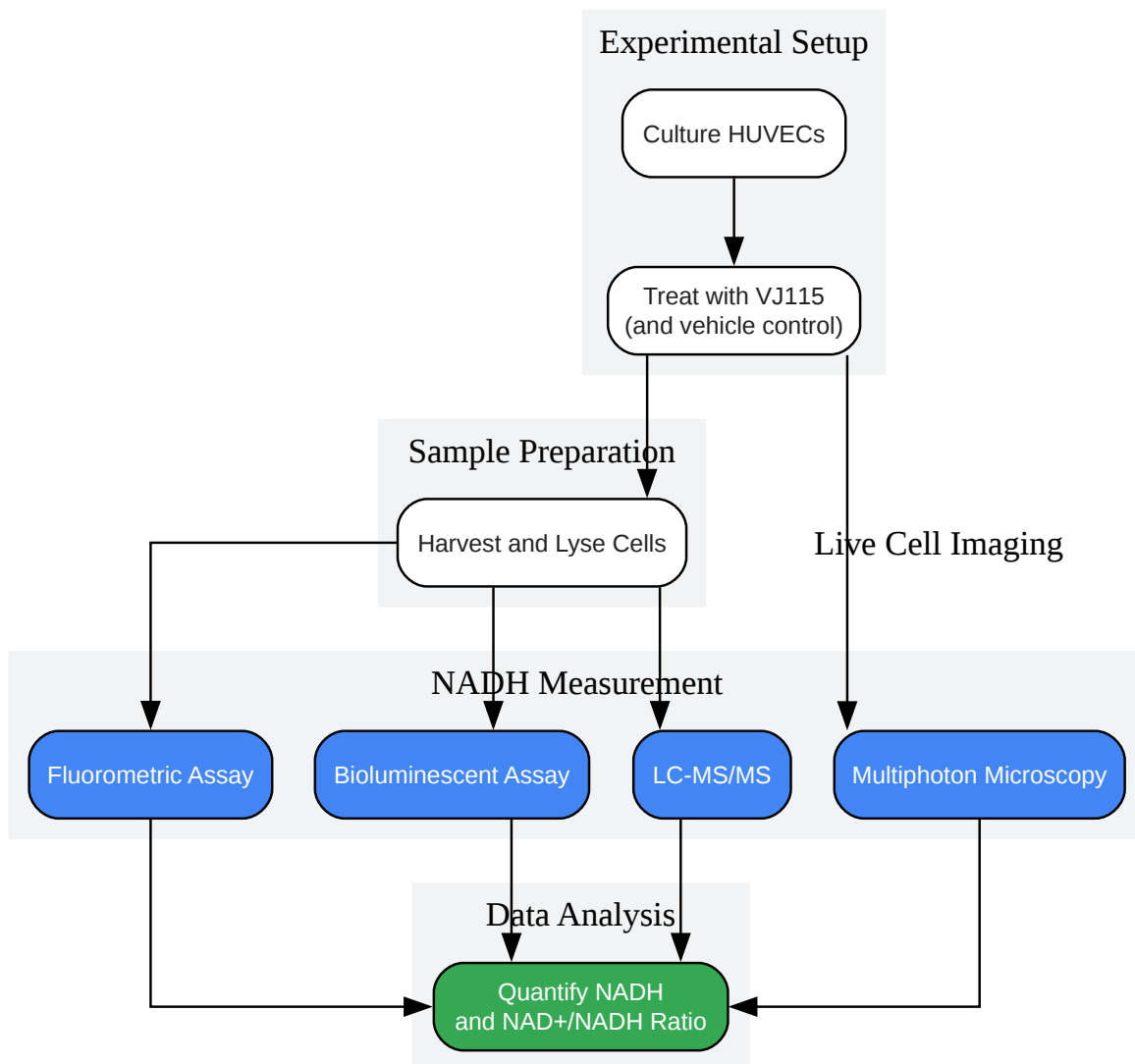
- Cell scrapers
- Microcentrifuge tubes

Procedure for Differential Extraction:

- After **VJ115** treatment, place the culture plate on ice and aspirate the medium.
- Wash the cells twice with ice-cold PBS.
- For Total NAD⁺/NADH, add the lysis buffer provided with your chosen assay kit.
- For selective NADH measurement, add ice-cold 0.4 M NaOH to the cells. Scrape the cells, transfer to a microcentrifuge tube, and heat at 80°C for 15 minutes to degrade NAD⁺.
- For selective NAD⁺ measurement, add ice-cold 0.4 M HCl to the cells. Scrape the cells, transfer to a microcentrifuge tube, and heat at 80°C for 15 minutes to degrade NADH.
- After heating, neutralize the samples by adding an equivalent amount of HCl (to the NaOH samples) or NaOH (to the HCl samples).
- Centrifuge the lysates at 14,000 x g for 5 minutes at 4°C to pellet debris.
- Use the supernatant for the NADH/NAD⁺ assay.

NADH Measurement Methodologies

Choose the method that best suits your experimental needs in terms of sensitivity, throughput, and available equipment.



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Workflow for measuring NADH changes after **VJ115** treatment.

Method 1: Fluorometric Enzymatic Cycling Assay

This method is based on an enzymatic cycling reaction where NADH reacts with a probe to generate a fluorescent product. It is a cost-effective method suitable for 96-well plate format.

Materials:

- Commercially available NAD/NADH Assay Kit (Fluorometric) (e.g., from Abcam, Cell Biolabs)

- Prepared cell lysates (see Protocol 3)
- 96-well black, clear-bottom plates
- Fluorescence microplate reader (Ex/Em = ~540/590 nm)

Procedure (Example based on commercial kits):

- **Prepare Standards:** Prepare a serial dilution of the NADH standard provided in the kit to generate a standard curve.
- **Plate Samples:** Add 50 µL of your prepared cell lysates (for total NAD⁺/NADH, NADH only, or NAD⁺ only) and standards into the wells of the 96-well plate.
- **Prepare Reaction Mix:** Prepare the reaction mixture according to the kit's instructions. This typically includes an enzyme mix and a fluorescent probe.
- **Initiate Reaction:** Add 50 µL of the reaction mixture to each well.
- **Incubate:** Incubate the plate at room temperature for 15-60 minutes, protected from light.
- **Measure Fluorescence:** Read the fluorescence at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
- **Calculate Results:** Determine the concentration of NADH in your samples by comparing their fluorescence values to the standard curve. Calculate the NAD⁺/NADH ratio from your differentially extracted samples.

Method 2: Bioluminescent Assay

Bioluminescent assays, such as the NAD/NADH-Glo™ Assay from Promega, offer high sensitivity and a broad linear range.

Materials:

- NAD/NADH-Glo™ Assay Kit (Promega)
- Prepared cell lysates or live cells in culture medium

- Opaque-walled 96-well or 384-well plates
- Luminometer

Procedure (Example for NAD/NADH-Glo™):

- Prepare Reagent: Reconstitute the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's protocol.
- Plate Samples: Add 50 µL of cell lysate or cells in medium to the wells of the opaque plate.
- Initiate Reaction: Add an equal volume (50 µL) of the NAD/NADH-Glo™ Detection Reagent to each well. The reagent contains a detergent to lyse the cells if live cells are used.
- Incubate: Mix briefly on a plate shaker and incubate at room temperature for 30-60 minutes.
- Measure Luminescence: Read the luminescence using a plate luminometer.
- Calculate Results: The amount of light produced is proportional to the amount of NAD and NADH in the sample. A standard curve can be used for absolute quantification.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the highest specificity and accuracy for the absolute quantification of NADH and NAD⁺.

Materials:

- LC-MS/MS system
- C18 analytical column
- Extraction Solvent: Cold methanol containing an internal standard (e.g., ¹³C₅-NAD⁺)
- Mobile Phase A: 5 mM ammonium acetate in water
- Mobile Phase B: 5 mM ammonium acetate in methanol

Procedure:

- **Extraction:** After **VJ115** treatment, wash cells twice with ice-cold PBS. Immediately add 500 μ L of cold extraction solvent with the internal standard. Store extracts at -80°C .
- **Sample Processing:** Prior to analysis, sonicate the cell extracts on ice and centrifuge at 15,000 rpm for 15 minutes at 4°C .
- **Evaporation and Reconstitution:** Transfer the supernatant to a new tube and evaporate to dryness in a vacuum concentrator. Reconstitute the sample in LC-MS grade water.
- **LC-MS/MS Analysis:** Inject the sample into the LC-MS/MS system. Use a gradient elution with mobile phases A and B to separate NADH and NAD⁺.
- **Detection:** Detect NADH and NAD⁺ in positive ion mode using multiple reaction monitoring (MRM).
- **Quantification:** Quantify the concentration of NADH and NAD⁺ by comparing the area ratio of the analyte to the internal standard against a standard curve.

Method 4: Multiphoton Microscopy (for live cells)

This advanced imaging technique allows for the non-invasive measurement of NADH autofluorescence in living cells, providing spatial information on metabolic changes.

Materials:

- Multiphoton microscope equipped with a Ti:Sapphire laser
- Incubation chamber for live-cell imaging (37°C , 5% CO_2)
- Glass-bottom dishes

Procedure:

- **Cell Seeding:** Seed HUVECs on glass-bottom dishes suitable for microscopy.
- **Treatment:** Treat the cells with **VJ115** or vehicle control as described in Protocol 2.

- **Imaging Setup:** Place the dish on the microscope stage within the incubation chamber. Tune the laser to an excitation wavelength of ~740 nm for NADH.
- **Image Acquisition:** Acquire fluorescence intensity images of the NADH autofluorescence (emission collected at ~460 nm). It is also possible to perform Fluorescence Lifetime Imaging Microscopy (FLIM) to distinguish between free and protein-bound NADH.
- **Image Analysis:** Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell. Compare the intensity between **VJ115**-treated and control cells to determine the relative change in NADH.

Conclusion

The choice of method for measuring NADH changes upon **VJ115** treatment will depend on the specific research question and available resources. For high-throughput screening, bioluminescent and fluorometric plate-based assays are highly suitable. For precise, absolute quantification, LC-MS/MS is the gold standard. For dynamic, spatially resolved measurements in live cells, multiphoton microscopy is the most powerful technique. By following these detailed protocols, researchers can reliably investigate the metabolic effects of **VJ115** and further elucidate its mechanism of action as an antiangiogenic agent.

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